N-{1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
Description
N-{1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a sulfonamide derivative characterized by a piperidine core substituted with a cyclopropyl-thiazole moiety and a cyclopropanesulfonamide group. The cyclopropyl groups introduce steric constraints and metabolic stability, while the thiazole ring may contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-[1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S2/c19-22(20,14-5-6-14)17-12-2-1-7-18(8-12)9-13-10-21-15(16-13)11-3-4-11/h10-12,14,17H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIXTHNWBGEEQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CSC(=N2)C3CC3)NS(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing similar structures, such as thiazole and imidazole, have been reported to exhibit a broad range of biological activities. They interact with various targets, including enzymes and receptors, to exert their effects.
Mode of Action
Thiazole derivatives, which are part of the compound’s structure, are known to interact with their targets through various mechanisms. For instance, they can inhibit enzymes, bind to receptors, or interfere with cellular processes.
Biochemical Pathways
Thiazole and imidazole derivatives have been reported to influence a variety of biochemical pathways. These include pathways related to inflammation, cancer, microbial infections, and more.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds featuring thiazole and piperidine structures exhibit promising anticancer properties. Specifically, the thiazole ring is known to interact with various biological targets involved in cancer progression. Research has shown that derivatives similar to N-{1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells.
Antimicrobial Properties
Thiazoles are recognized for their antimicrobial activities against a range of pathogens. The incorporation of the cyclopropane sulfonamide structure may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy as an antimicrobial agent. Studies have demonstrated that related compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions:
| Step | Description |
|---|---|
| 1 | Formation of the thiazole moiety through condensation reactions involving thioamides. |
| 2 | Introduction of the piperidine ring via nucleophilic substitution reactions. |
| 3 | Attachment of the cyclopropane sulfonamide group through sulfonation reactions. |
This synthetic route allows for the precise control of functional groups, which is crucial for optimizing biological activity.
Cancer Research
In a study published in a peer-reviewed journal, researchers evaluated the anticancer properties of a structurally similar compound. The study found that it significantly reduced tumor size in xenograft models by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Testing
A comprehensive evaluation of related thiazole compounds demonstrated their effectiveness against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .
Comparison with Similar Compounds
(a) N-{1-[(1,1-dioxo-1λ⁶-thian-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide (CAS 2640880-78-8)
- Molecular Formula: C₁₄H₂₆N₂O₄S₂ (vs. C₁₃H₂₀N₃O₂S₂ for the target compound, inferred from nomenclature).
- Key Differences: The thiazole ring in the target compound is replaced with a 1,1-dioxo-thian (tetrahydrothiopyran) group, introducing two additional oxygen atoms.
- Implications : The thian group may reduce membrane permeability but enhance interactions with polar enzyme active sites.
(b) 3-[2-(4-Fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[(3-methoxyphenyl)methyl]propanamide (CAS 1040667-82-0)
- Molecular Formula : C₂₀H₂₁FN₃O₃S₂.
- Key Differences :
- A 4-fluorobenzenesulfonamide replaces the cyclopropanesulfonamide.
- A 3-methoxyphenylmethyl group is appended to the propanamide chain.
- Implications : The fluorinated benzene enhances metabolic stability and electron-withdrawing effects, while the methoxy group improves solubility .
(c) 4-Methoxy-N-(4-(3-oxo-3-(pyrrolidin-1-yl)propyl)thiazol-2-yl)benzenesulfonamide (CAS 1040668-00-5)
- Molecular Formula : C₁₈H₂₃N₃O₄S₂.
- Key Differences :
- A pyrrolidine-containing ketone side chain replaces the piperidine-cyclopropane system.
- The 4-methoxybenzenesulfonamide group introduces steric bulk and polarizability.
- Implications : The pyrrolidine moiety may enhance binding to hydrophobic pockets, while the ketone could increase reactivity .
Molecular and Pharmacokinetic Properties
Key Observations :
- The target compound’s cyclopropane and thiazole groups balance lipophilicity and rigidity, favoring blood-brain barrier penetration compared to the more polar CAS 2640880-78-8 .
- Fluorinated analogues (e.g., CAS 1040667-82-0) exhibit higher metabolic stability due to reduced cytochrome P450 interactions .
Preparation Methods
Piperidine Functionalization
Piperidine is alkylated at the nitrogen using 4-(chloromethyl)-2-cyclopropylthiazole. This reaction typically employs a base such as potassium carbonate in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C. For example, reacting 3-aminopiperidine with 4-(chloromethyl)-2-cyclopropylthiazole in acetonitrile with K₂CO₃ yields the substituted piperidine-thiazole intermediate in ~75% yield after purification by column chromatography.
Thiazole Ring Construction
The 2-cyclopropylthiazole moiety is synthesized via Hantzsch thiazole synthesis. Cyclopropanecarboxaldehyde is condensed with thioamide derivatives in the presence of bromine or iodine to form the thiazole ring. For instance, cyclopropanecarboxaldehyde and thioacetamide react in ethanol with iodine to yield 2-cyclopropyl-4-methylthiazole, which is subsequently functionalized to introduce the chloromethyl group.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Solvent and Temperature Effects
Base Selection
-
DIPEA outperforms triethylamine in coupling reactions, likely due to its stronger basicity and lower nucleophilicity, reducing sulfonate ester byproducts.
Analytical Characterization and Validation
Final product validation relies on spectroscopic and chromatographic methods:
NMR Spectroscopy
High-Resolution Mass Spectrometry (HRMS)**
Yield Optimization and Scalability
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Piperidine alkylation | K₂CO₃, CH₃CN, 80°C | 75 | 98 |
| Sulfonylation | Cyclopropanesulfonyl chloride, DIPEA, THF | 88 | 99 |
| HATU-mediated coupling | HATU, DIPEA, DMF | 95 | 97 |
Scalability tests demonstrate consistent yields (>85%) at kilogram scale using flow chemistry for sulfonamide formation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-{1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of thiazole and piperidine precursors. For example, coupling agents like HBTU in THF with triethylamine (Et₃N) can facilitate amide bond formation, as seen in analogous sulfonamide syntheses . Cyclization steps may require reflux conditions (e.g., THF with HCl) to form the piperidine-thiazole core. Yield optimization often hinges on stoichiometric control (e.g., 1:1 molar ratios of reactants) and purification via silica gel chromatography .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the cyclopropyl, thiazole, and sulfonamide moieties. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Advanced characterization may include X-ray Powder Diffraction (XRPD) to confirm crystallinity and Differential Scanning Calorimetry (DSC) for thermal stability analysis, as demonstrated in similar sulfonamide derivatives .
Q. What purification methods are effective for isolating this compound?
- Methodological Answer : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) is widely used for intermediate purification. Final recrystallization in solvents like ethanol or THF can enhance purity. For challenging separations, preparative HPLC with C18 columns and acetonitrile/water mobile phases is recommended .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) can predict transition states and energetics for key steps like thiazole-piperidine coupling. Integrating these with experimental data (e.g., varying temperature/pH) allows for condition screening. For instance, computational models might identify optimal solvent polarity (e.g., THF vs. DMF) to minimize side reactions, reducing trial-and-error experimentation .
Q. What strategies resolve contradictory spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions in NMR spectra (e.g., unexpected splitting or integration) may arise from dynamic effects like ring puckering in the piperidine or cyclopropyl groups. Variable-temperature NMR or 2D techniques (COSY, NOESY) can clarify conformational dynamics. For ambiguous MS fragments, tandem MS/MS or isotopic labeling validates proposed structures .
Q. How can Design of Experiments (DoE) methodologies optimize multi-step synthesis?
- Methodological Answer : DoE (e.g., factorial designs) systematically tests variables like reaction time, temperature, and catalyst loading. For example, a 2³ factorial design could optimize thiazole alkylation by evaluating interactions between reagent equivalents (1.0–1.5 eq), temperature (0–25°C), and solvent (THF vs. DCM). Response surface methodology (RSM) then identifies maxima in yield/purity .
Q. What role do cyclopropyl and thiazole moieties play in the compound’s reactivity and bioactivity?
- Methodological Answer : The cyclopropyl group introduces steric constraints, affecting binding to biological targets (e.g., enzymes or receptors). The thiazole ring’s electron-deficient nature influences π-π stacking and hydrogen-bonding interactions. Computational docking studies paired with structure-activity relationship (SAR) assays (e.g., IC₅₀ measurements) can quantify these effects, guiding derivatization for enhanced potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
